2-methyl-1,4-dioxane-2-carbaldehyde
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Overview
Description
2-methyl-1,4-dioxane-2-carbaldehyde is an organic compound with the molecular formula C6H10O3 It is a derivative of dioxane, a heterocyclic compound containing two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,4-dioxane-2-carbaldehyde typically involves the reaction of 2-methyl-1,4-dioxane with an appropriate oxidizing agent. One common method is the oxidation of 2-methyl-1,4-dioxane using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the starting material, 2-methyl-1,4-dioxane, is continuously fed into the reactor along with the oxidizing agent. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,4-dioxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-methyl-1,4-dioxane-2-carboxylic acid
Reduction: 2-methyl-1,4-dioxane-2-methanol
Substitution: Derivatives with different functional groups replacing the aldehyde group
Scientific Research Applications
2-methyl-1,4-dioxane-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-1,4-dioxane-2-carbaldehyde depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino groups in proteins and enzymes. This reactivity allows the compound to modify biological molecules, potentially leading to antimicrobial or antifungal effects . The specific molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane-2-carbaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-methyl-1,3-dioxane-2-carbaldehyde: Similar structure but with a different ring configuration.
2-methyl-1,4-dioxane-2-methanol: The reduced form of 2-methyl-1,4-dioxane-2-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both the dioxane ring and the aldehyde functional group.
Properties
CAS No. |
2694734-15-9 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-methyl-1,4-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C6H10O3/c1-6(4-7)5-8-2-3-9-6/h4H,2-3,5H2,1H3 |
InChI Key |
PUHDMVKQLZZYTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCO1)C=O |
Purity |
95 |
Origin of Product |
United States |
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